6,7-Dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride, commonly referred to as MDAI (5,6-methylenedioxy-2-aminoindane), is a compound of significant interest in the field of pharmacology due to its entactogenic properties. It belongs to the class of 2-aminoindanes and is structurally related to 3,4-methylenedioxymethamphetamine (MDMA), which is known for its psychoactive effects. MDAI has been studied for its potential therapeutic applications, particularly in the modulation of serotonin and other neurotransmitters.
MDAI is classified as a serotonin-norepinephrine releasing agent and entactogen. It is synthesized from 3-(3,4-methylenedioxyphenyl)propionic acid, which undergoes several chemical transformations to yield the final product. The compound has garnered attention in both scientific research and discussions regarding its legal status in various countries due to its psychoactive effects.
The synthesis of 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride involves multiple steps:
The molecular formula of MDAI hydrochloride is with a molecular weight of approximately 215.66 g/mol.
The structure consists of a bicyclic framework that contributes to its unique pharmacological profile .
MDAI hydrochloride can participate in various chemical reactions:
MDAI has demonstrated selective inhibition of monoamine reuptake transporters with varying potency across serotonin, dopamine, and norepinephrine systems.
MDAI primarily acts as a releasing agent for serotonin and norepinephrine. It inhibits the reuptake of these neurotransmitters by binding to their respective transporters:
This selective affinity suggests that MDAI may produce effects similar to those of MDMA but with distinct pharmacological characteristics due to its structural differences .
MDAI hydrochloride exhibits several notable physical properties:
Chemical analyses have indicated stability under standard laboratory conditions but may vary based on environmental factors such as temperature and pH .
MDAI has been investigated for its potential therapeutic applications within psychopharmacology:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3